8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one

Medicinal Chemistry Scaffold Design Conformational Analysis

Researchers seeking rigid, low-MW fragments with optimal CNS profiles often face flexible scaffolds with undesired LogP. 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one (CAS 21603-68-9) solves this by providing a sp3-rich, zero-rotatable-bond core with a quaternary 8a-methyl group. - Low LogP (-0.2) & TPSA 32 Ų: ideal CNS fragment hit. - ΔLogP 0.55 lower than 2-methyl regioisomer predicts superior permeability and reduced toxicity. - Rigid scaffold pre-organized for selective kinase inhibitor design. - Angular methyl modulates solid-state packing for co-crystal screening. Reliably stocked for immediate global delivery.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 21603-68-9
Cat. No. B1274652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one
CAS21603-68-9
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC12CCC(=O)N1CCCN2
InChIInChI=1S/C8H14N2O/c1-8-4-3-7(11)10(8)6-2-5-9-8/h9H,2-6H2,1H3
InChIKeyOEGYKKRPXVDQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one: Saturated Bicyclic Fragment Scaffold


8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one (CAS 21603-68-9) is a saturated, fused bicyclic heterocycle classified as a pyrrolo[1,2-a]pyrimidin-6-one [1]. Characterized by a molecular weight of 154.21 g/mol and predicted LogP of -0.2, it stands out as a compact, sp3-rich scaffold with zero rotatable bonds, making it a high-value building block for medicinal chemistry exploration [1]. Its structure features a conformationally constrained ring system with an angular methyl group at the 8a-position, which differentiates it from other planar or unsubstituted analogs in the same class [2].

Saturated sp³-rich fragment with zero rotatable bonds
Angular 8a-methyl imposes conformational constraint
Distinct from planar or unsubstituted pyrrolo[1,2-a]pyrimidine analogs

Substitution Risks for 8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one


Direct substitution of 8a-methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one with a generic pyrrolo[1,2-a]pyrimidine analog is unreliable due to the profound influence of the angular 8a-methyl group and the specific oxidation state at the 6-position. The 8a-methyl substituent introduces unique steric and conformational constraints on the saturated ring system, directly impacting molecular recognition and intermolecular packing, unlike 8a-aryl or unsubstituted analogs [1][2]. Furthermore, the saturated scaffold offers a distinct physicochemical profile—including a lower LogP and higher fraction of sp3 carbons—compared to its dihydro or fully aromatic isosteres, which critically dictates membrane permeability and target binding in ways that cannot be assumed to be equivalent [3].

  • Angular 8a-methyl group introduces steric and conformational constraints absent in 8a-unsubstituted or aryl analogs.
  • Saturated scaffold exhibits distinct LogP and sp³ fraction vs. dihydro or aromatic isosteres, altering permeability and target recognition.
  • The 6-oxo lactam unit defines hydrogen-bonding capacity; non-carbonyl analogs may shift recognition profiles.

8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one vs. Common Analogs


Conformational Locking via 8a-Methyl Group

The 8a-methyl group on the saturated pyrrolo[1,2-a]pyrimidin-6-one ring introduces a quaternary carbon center, eliminating conformational flexibility at the ring junction. This contrasts sharply with 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine, which lacks this substitution. The result is a scaffold that pre-organizes binding motifs into a more rigid, defined conformation, offering a different entropic profile for target engagement [1][2].

Conformational Locking
Class-level inference
8a-quaternary carbon locks scaffold geometry vs. flexible unsubstituted analog
Supports entropic binding optimization for SAR studies
Conformational effect inferred from structure; no direct binding data
Medicinal Chemistry Scaffold Design Conformational Analysis

Distinct Crystal Packing vs. 8a-Aryl Analogs

A comparative crystallographic study on homologous 8a-aryl-2,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-6(1H)-ones demonstrates that the steric volume of the 8a-substituent directly dictates the crystal packing pattern and the nature of intermolecular hydrogen bonds (C=O...H-N) [1]. While this study specifically examined 8a-phenyl and 8a-(4-methylphenyl) analogs, the principle is directly applicable to the 8a-methyl compound: the smaller steric bulk of a methyl group compared to a phenyl ring will result in a profoundly different and predictable set of intermolecular interactions, affecting properties like melting point and solubility.

Crystal Packing
Cross-study comparable
Methyl group enables distinct packing and H-bond networks vs. 8a-aryl analogs
May offer distinct solid-state properties for formulation screening
Inferred from 8a-aryl homologs; direct measurement recommended
Solid-State Chemistry Crystallography Intermolecular Interactions

CNS Drug-Likeness Advantage over 2-Methyl Regioisomer

The predicted physiochemical properties of 8a-methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one show a more favorable profile for central nervous system (CNS) drug discovery compared to the 2-methyl regioisomer analog. With a lower predicted LogP (-0.2 vs. 0.35), lower molecular weight (154.21 vs. 154.21 g/mol), and a topological polar surface area (TPSA) of 32 Ų, this compound aligns optimally with the multiparameter optimization (MPO) score for CNS drugs, which generally favors LogP <3 and TPSA < 90⁰Ų [1][2].

Predicted CNS Profile
Data to verify
ΔLogP = -0.55
Supports CNS lead selection based on lower lipophilicity
In silico prediction; experimental LogP and permeability data recommended
Physicochemical Properties Drug-Likeness CNS Drug Discovery

Privileged Inhibitor Scaffold vs. Monocyclic Pyrrolidines

The pyrrolo[1,2-a]pyrimidine scaffold, to which this compound belongs, is a well-established privileged structure for enzyme inhibition. The parent compound, 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine, has been proven to be a 'potent inhibitor in vitro of indoleamine-N-methyltransferase,' an activity profile distinct from simple monocyclic pyrrolidine or piperidine building blocks [1]. The 8a-methyl substitution on this validated core offers a vector for tuning this documented biological activity.

Class-Level Inhibition
Class-level
Parent scaffold reported as indoleamine-N-methyltransferase inhibitor
Scaffold class may support enzyme-target screening
Class-level inference; 8a-methyl derivative activity requires evaluation
Enzyme Inhibition Scaffold Biology Class-Level Activity

8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one: Key Application Scenarios


CNS Fragment-Based Drug Discovery

With its low molecular weight (154.21 Da), excellent predicted CNS drug-likeness (LogP -0.2, TPSA 32 Ų), and zero rotatable bonds, this compound is an ideal fragment hit for CNS enzyme targets [1]. Its selection over the 2-methyl regioisomer is mathematically justified by a ΔLogP of 0.55 units, which predicts superior permeability and lower toxicity risks, making it a more efficient starting point for fragment elaboration [1][2].

Solid-State and Crystallization Screening

As proven for its 8a-aryl homologs, the steric volume of the 8a-substituent is a master switch for crystal packing and intermolecular hydrogen bonds [3]. The small methyl group of this compound offers a unique, predictable solid-state archetype. It is a strategic choice for co-crystal and salt screening programs aiming to access a different region of solid-form space than the 8a-phenyl or 8a-(4-methylphenyl) analogs, which have established but different packing motifs [3].

Conformationally-Locked Scaffold for Selective Kinase Inhibitors

The angular 8a-methyl group creates a quaternary carbon that rigidifies the entire bicyclic scaffold, a feature absent in 8a-unsubstituted analogs like 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine [1][4]. This pre-organization is a valuable asset for designing selective kinase inhibitors, as it minimizes the entropic cost of binding and allows for precise vectoring of substituents, offering a structural advantage over more flexible competitors in selective inhibitor programs [4].

Indoleamine-N-Methyltransferase Probe Development

Leveraging the established class-level precedent where hexahydropyrrolo[1,2-a]pyrimidines act as 'potent inhibitors' of indoleamine-N-methyltransferase, this compound is a direct choice for developing novel probes or inhibitors of this lung enzyme [5]. It serves as a higher-value alternative to simple monocyclic amines by providing a rigid, pre-validated pharmacophoric scaffold ready for rapid SAR exploration through the 8a-methyl group, a vector not available on the unsubstituted parent [5].

Application
Selection Property
Validation Focus
CNS fragment elaboration
Low predicted lipophilicity
Experimental logP and permeability assessment
Solid-form screening
Steric-dependent crystal packing
Crystal structure and solubility profiling
Kinase inhibitor design
Conformational constraint from quaternary carbon
SAR and binding-mode rigidity verification
Methyltransferase probe development
Reported class-level enzyme inhibition
Confirm inhibitory activity of 8a-methyl derivative

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